molecular formula C28H38O3 B1199258 Nandrolone cyclotate CAS No. 22263-51-0

Nandrolone cyclotate

Cat. No.: B1199258
CAS No.: 22263-51-0
M. Wt: 422.6 g/mol
InChI Key: REACBNMPQDINOF-YBBIQVIJSA-N
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Description

Nandrolone cyclotate, also known as nandrolone ciclotate or 19-nortestosterone 17β-ciclotate, is a synthetic anabolic–androgenic steroid (AAS) of the nandrolone group. It is an androgen ester, specifically the C17β ciclotate ester of nandrolone. This compound was never marketed but has been studied for its potent and prolonged activity as an AAS when administered by intramuscular injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nandrolone cyclotate is synthesized by esterifying nandrolone with 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate. The reaction typically involves the use of an acid catalyst and an organic solvent to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nandrolone cyclotate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification and steroid chemistry.

    Biology: Investigated for its effects on cellular metabolism and protein synthesis.

    Medicine: Explored for its anabolic properties and potential therapeutic uses in conditions like muscle wasting and osteoporosis.

Mechanism of Action

Nandrolone cyclotate exerts its effects by binding to androgen receptors in target tissues. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). This interaction regulates the transcription of genes involved in protein synthesis and muscle growth. Additionally, this compound may influence other signaling pathways, such as the ERK, Akt, and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

  • Nandrolone decanoate
  • Nandrolone phenylpropionate
  • Nandrolone cypionate
  • Nandrolone laurate
  • Nandrolone sulfate
  • Nandrolone undecanoate

Uniqueness

Nandrolone cyclotate is unique due to its specific ester group, which provides a prolonged duration of action compared to other nandrolone esters. This makes it particularly effective for sustained anabolic effects when administered via intramuscular injection .

Biological Activity

Nandrolone cyclotate is a synthetic anabolic androgenic steroid (AAS) derived from nandrolone, a testosterone analogue. It is primarily known for its potent anabolic properties, making it a subject of interest in both clinical and athletic contexts. This article explores the biological activity of this compound, focusing on its effects on cellular metabolism, cardiovascular dynamics, and hormonal responses, supported by relevant studies and data.

Overview of this compound

This compound has been studied for its prolonged anabolic activity compared to other nandrolone derivatives. It is characterized by its ability to promote nitrogen retention and enhance muscle mass, which is beneficial in clinical settings for treating wasting syndromes and anemia.

Biological Mechanisms

  • Cellular Metabolism
    • This compound has been shown to impact mitochondrial function significantly. Research indicates that it inhibits mitochondrial respiration and alters the production of reactive oxygen species (ROS). Specifically, in HepG2 cells, nandrolone treatment resulted in:
      • A 50% reduction in the oxygen consumption rate (OCR) compared to untreated cells.
      • Enhanced ROS production, indicating oxidative stress as a potential mechanism for its cytostatic effects rather than cytotoxicity .
  • Stem Cell Phenotype Induction
    • This compound promotes a stem cell-like phenotype in various cell lines. This effect is mediated through the upregulation of stemness markers such as Myc, Nanog, and Klf4. The treatment led to increased expression of these genes, suggesting that nandrolone may influence cellular differentiation pathways .
  • Cardiovascular Effects
    • In a study assessing the cardiodynamic effects of this compound combined with exercise, findings indicated:
      • An increase in the maximum rate of pressure development (dp/dt max) in the left ventricle after treatment.
      • Enhanced cardiac contractility was observed with nandrolone administration alone and further improved with concurrent training .

Case Study: Nitrogen Retention

In a clinical trial involving young female volunteers, one intramuscular injection of this compound resulted in significant nitrogen retention, demonstrating its anabolic efficacy. The study highlighted that this retention is crucial for muscle protein synthesis and overall anabolic activity .

Study: Cardiovascular Changes

A comprehensive analysis of nandrolone's effects on cardiovascular health revealed:

  • Increased levels of low-density lipoprotein (LDL) and decreased high-density lipoprotein (HDL) levels post-treatment.
  • Histopathological examinations showed mild to moderate proliferation of cardiac muscle cells in rats treated with nandrolone, suggesting potential adverse cardiovascular implications with prolonged use .

Data Tables

Study FocusKey FindingsReference
Cellular Metabolism50% inhibition of OCR; increased ROS production
Stem Cell InductionUpregulation of Myc, Nanog, Klf4
Cardiodynamic EffectsIncreased dp/dt max; improved cardiac contractility
Nitrogen RetentionSignificant nitrogen retention post-injection
Lipid Profile ChangesIncreased LDL; decreased HDL levels

Properties

CAS No.

22263-51-0

Molecular Formula

C28H38O3

Molecular Weight

422.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate

InChI

InChI=1S/C28H38O3/c1-26-11-14-28(15-12-26,16-13-26)25(30)31-24-8-7-23-22-5-3-18-17-19(29)4-6-20(18)21(22)9-10-27(23,24)2/h11,14,17,20-24H,3-10,12-13,15-16H2,1-2H3/t20-,21+,22+,23-,24-,26?,27-,28?/m0/s1

InChI Key

REACBNMPQDINOF-YBBIQVIJSA-N

SMILES

CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CCC(CC4)(C=C5)C)CCC6=CC(=O)CC[C@H]36

Canonical SMILES

CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C

Key on ui other cas no.

22263-51-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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